molecular formula C13H18N2O3 B1299671 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine CAS No. 67915-00-8

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Cat. No.: B1299671
CAS No.: 67915-00-8
M. Wt: 250.29 g/mol
InChI Key: OGBSXIAMRFKRNN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Uses and Drug Development

Piperazine derivatives play a critical role in the rational design of drugs. Their chemical structure allows for slight modifications that can significantly alter the medicinal properties of the resultant molecules. Such derivatives have been found in drugs with diverse therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and as agents in imaging applications. The flexibility of the piperazine scaffold makes it a valuable building block in discovering drug-like elements for various diseases, highlighting the need for continued therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Recent studies have shown that piperazine, as a core structural element, is involved in the development of compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the potential of piperazine derivatives in creating effective anti-mycobacterial agents, demonstrating the scaffold's medicinal significance beyond CNS activity (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental Applications

In addition to therapeutic uses, piperazine-based compounds have found applications in environmental science, particularly in the development of nanofiltration (NF) membranes. These membranes, featuring a crumpled polyamide layer incorporating piperazine, exhibit enhanced separation performance, including improved water permeance, selectivity, and antifouling capabilities. This innovative application demonstrates the versatility of piperazine derivatives beyond pharmaceuticals, extending into critical environmental technologies (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

Properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSXIAMRFKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368747
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67915-00-8
Record name Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 ml (156 mmol) of ethyl chloroformate are added to a solution of 18 g (100 mmol) of 2-(1-piperazinyl)phenol in 250 ml of dichloromethane. After stirring at ambient temperature for one hour, the mixture is hydrolysed and then extracted with dichloromethane. The organic phase is washed with a 1N hydrochloric acid solution and dried. Following concentration, the residue obtained is recrystallised from ether to yield the expected product.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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